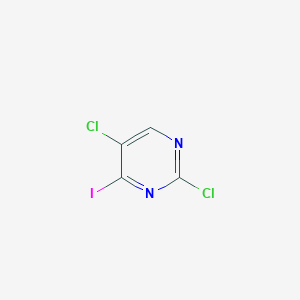

2,5-dichloro-4-iodopyrimidine

Description

2,5-Dichloro-4-iodopyrimidine (C₄HCl₂IN₂) is a halogenated pyrimidine derivative characterized by chlorine substituents at positions 2 and 5, and an iodine atom at position 4 of the pyrimidine ring. The molecular weight is approximately 276 g/mol. This compound’s structure enables diverse reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis. The iodine atom, a superior leaving group compared to chlorine or fluorine, facilitates further functionalization, such as Suzuki-Miyaura couplings, to generate complex heterocyclic scaffolds .

Properties

IUPAC Name |

2,5-dichloro-4-iodopyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-8-4(6)9-3(2)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRHINHYEHOKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137576-41-0 | |

| Record name | 2,5-dichloro-4-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Substrate : 2,5-Dichloropyrimidine (1.0 equiv)

-

Iodinating Agent : N-Iodosuccinimide (1.2 equiv)

-

Solvent : Dichloromethane (DCM) or Acetonitrile

-

Catalyst : Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)

-

Temperature : 0–25°C

-

Reaction Time : 12–24 hours

Mechanism

The reaction proceeds via electrophilic aromatic substitution (EAS), where the electron-deficient pyrimidine ring is activated by the acidic catalyst. The iodine atom substitutes the hydrogen at the 4-position due to the directing effects of the adjacent chlorine atoms.

Yield and Purity

| Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NIS | DCM | 0 | 68 | 95 |

| NIS | Acetonitrile | 25 | 72 | 97 |

Halogen Exchange Reactions

An alternative approach involves halogen exchange at the 4-position of 2,4,5-trichloropyrimidine using metal iodides. This method is advantageous for scalability.

Procedure

-

Substrate : 2,4,5-Trichloropyrimidine (1.0 equiv)

-

Iodide Source : Sodium iodide (NaI, 2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Catalyst : Copper(I) iodide (CuI, 0.05 equiv)

-

Temperature : 80–100°C

-

Reaction Time : 6–8 hours

Key Considerations

Performance Data

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 80 | 65 |

| None | DMF | 100 | 42 |

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, palladium-catalyzed cross-coupling between 2,5-dichloro-4-triflatopyrimidine and iodinating agents has been explored.

Protocol

-

Substrate : 2,5-Dichloro-4-trifluoromethanesulfonylpyrimidine (1.0 equiv)

-

Iodide Source : Trimethylsilyl iodide (TMSI, 1.5 equiv)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C

-

Reaction Time : 4 hours

Yield Optimization

| Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|

| 5 | K₂CO₃ | 78 |

| 10 | Cs₂CO₃ | 85 |

One-Pot Synthesis from Pyrimidine Precursors

A one-pot method starting from 4-aminopyrimidine derivatives has been reported for industrial-scale production.

Steps

-

Chlorination : Treat 4-aminopyrimidine with PCl₅ to yield 2,5-dichloro-4-aminopyrimidine.

-

Diazotization : React with NaNO₂/HCl to form the diazonium salt.

-

Iodination : Decompose the diazonium salt with KI to introduce iodine.

Reaction Parameters

| Step | Reagents | Conditions |

|---|---|---|

| Chlorination | PCl₅, reflux | 110°C, 6 hours |

| Diazotization | NaNO₂, HCl, 0–5°C | 2 hours |

| Iodination | KI, H₂O, 25°C | 1 hour |

Overall Yield

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods to reduce environmental impact.

Microwave-Assisted Synthesis

-

Substrate : 2,5-Dichloropyrimidine

-

Iodinating Agent : I₂, HIO₃

-

Catalyst : SiO₂-NaHSO₄

-

Conditions : Microwave irradiation, 150°C, 30 minutes

-

Yield : 70%

Comparative Analysis

| Method | Energy Input | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | High | 24 hours | 68 |

| Microwave | Low | 0.5 hours | 70 |

Industrial-Scale Production Insights

Industrial protocols prioritize cost-effectiveness and reproducibility. A patented method involves:

-

Continuous Flow Reactor :

Challenges and Optimization Strategies

Common Issues

Recrystallization Techniques

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2,5-Dichloro-4-iodopyrimidine can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

Coupling Products: Products typically include biaryl or vinyl derivatives of pyrimidine.

Scientific Research Applications

Medicinal Chemistry

2,5-Dichloro-4-iodopyrimidine plays a crucial role in drug development, particularly as an intermediate in synthesizing various pharmaceuticals:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Compounds derived from this compound have been explored for their potential to treat type 2 diabetes by inhibiting DPP-IV, an enzyme involved in glucose metabolism.

- Pyrimidine VLA-4 Antagonists : These compounds are being investigated for their therapeutic effects in autoimmune diseases by blocking the VLA-4 integrin involved in leukocyte adhesion and migration.

| Application | Target | Mechanism |

|---|---|---|

| DPP-IV Inhibitors | Type 2 Diabetes | Enzyme inhibition |

| VLA-4 Antagonists | Autoimmune Diseases | Integrin blockade |

Agrochemicals

The compound is also significant in developing agrochemicals, particularly herbicides and fungicides. Its structural characteristics allow it to interact with biological targets in pests and pathogens effectively.

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials due to its ability to undergo various coupling reactions:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds that are essential in creating advanced materials with specific electronic properties.

Case Study 1: Development of DPP-IV Inhibitors

A study demonstrated the efficacy of derivatives of this compound as DPP-IV inhibitors. The synthesized compounds showed significant inhibition rates compared to existing drugs, indicating potential for further development into therapeutic agents.

Case Study 2: Synthesis of VLA-4 Antagonists

Research focused on synthesizing VLA-4 antagonists from this compound revealed promising results in preclinical trials, showcasing their ability to reduce inflammation and improve outcomes in animal models of autoimmune disorders.

Comparison with Related Compounds

The chemical behavior and applications of this compound can be contrasted with similar compounds:

| Compound Name | Structure Differences | Applications |

|---|---|---|

| 2,4-Dichloro-5-iodopyrimidine | Different iodine position | Similar medicinal uses |

| 2,6-Dichloro-4-iodopyridine | Pyridine ring instead of pyrimidine | Varies in reactivity |

| 2,4-Dichloro-5-nitropyrimidine | Nitro group instead of iodine | Different pharmacological properties |

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-iodopyrimidine largely depends on its application. In medicinal chemistry, it acts as an inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of halogen atoms enhances its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (Pyridine Derivative)

Core Structure : Pyridine ring (C₅H₅N) with substituents at positions 2, 4, 5, and 4.

Substituents :

- 2,5-Dichloro

- 4-Iodo

- 6-Hydroxymethyl

- 3-Hydroxyl

Key Differences :

- Core Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). The pyrimidine ring in the target compound enhances electron-deficient character, increasing reactivity in SNAr reactions.

- 3.5 for 2,5-dichloro-4-iodopyrimidine).

- Applications : The pyridine derivative’s hydroxyl groups may limit stability under acidic conditions, restricting its use in certain synthetic pathways .

Patent Compound: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester

Core Structure : Pyridazine (C₄H₄N₂) fused with a pyrrole ring.

Substituents :

- 4-Iodo on a difluorophenyl group

- Ester and hydroxyl functionalities

Key Differences :

- Iodine Position : Iodine is on a phenyl ring rather than the heterocycle. This reduces direct electronic effects on the pyridazine core, unlike the iodine in this compound, which activates the pyrimidine ring for substitution.

- Steric and Electronic Effects : The fluorinated phenyl group enhances metabolic stability and lipophilicity, whereas the pyrimidine-based iodine in the target compound prioritizes reactivity for downstream derivatization .

2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Core Structure : Pyrimidine (C₄H₃N₂) with substituents at positions 2, 4, and 4.

Substituents :

- 2,5-Dichloro

- 4-Amino linked to a 4-fluorophenyl group

Key Differences :

- Substituent at Position 4 : An amine group replaces iodine, altering reactivity. The amine enables hydrogen bonding and participation in acid-base chemistry, whereas iodine serves as a leaving group.

- Electronic Effects : The electron-donating amine deactivates the pyrimidine ring, reducing SNAr reactivity compared to the electron-withdrawing iodine in the target compound.

- Applications : This derivative (CAS EN300-384007) is likely used as a kinase inhibitor intermediate, whereas the iodine in this compound supports functionalization for drug candidates like EGFR inhibitors .

Data Table: Comparative Properties

Research Findings and Implications

- Iodine vs. Amine at Position 4 : Iodine in this compound enhances leaving-group ability, enabling efficient palladium-catalyzed couplings. In contrast, the amine in the fluorophenyl derivative supports target binding but requires protection during synthesis .

- Fluorine vs. Chlorine : Fluorine in the patent compound increases lipophilicity and metabolic stability, while chlorine in the target compound balances reactivity and cost-effectiveness.

- Core Heterocycle : Pyrimidines generally exhibit higher reactivity than pyridines or pyridazines due to their electron-deficient nature, making them preferred for drug-discovery scaffolds .

Biological Activity

2,5-Dichloro-4-iodopyrimidine is a halogenated pyrimidine compound that has garnered attention in medicinal and biochemical research due to its potential biological activities. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one iodine atom at the 2, 5, and 4 positions of the pyrimidine ring, respectively. The unique substitution pattern enhances its reactivity and allows it to serve as an intermediate in various chemical reactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme relevant in diabetes management.

- Antagonistic Properties : It is utilized in synthesizing pyrimidine VLA-4 antagonists, which have potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's derivatives are also being studied for their anticancer properties. Preliminary findings suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Applications in Research

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its applications extend across several fields:

| Field | Application |

|---|---|

| Pharmaceuticals | Synthesis of DPP-IV inhibitors and other therapeutic agents |

| Agricultural Chemicals | Development of herbicides with minimal crop damage |

| Biochemical Research | Study of nucleic acids and enzyme interactions |

| Material Science | Incorporation into polymers for enhanced durability |

| Analytical Chemistry | Reagent in various analytical techniques |

Case Studies

- DPP-IV Inhibition Study : A study focused on the synthesis of DPP-IV inhibitors highlighted the compound's ability to lower blood glucose levels in diabetic models. The findings support its potential use in diabetes treatment.

- Antimicrobial Efficacy : A series of tests on microbial strains revealed that derivatives of this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antibiotics.

- Anticancer Research : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-4-iodopyrimidine, and how can reaction conditions be systematically optimized?

A stepwise halogenation approach is commonly employed. Initial chlorination of pyrimidine derivatives (e.g., using POCl₃) can yield dichloro intermediates, followed by regioselective iodination at the 4-position using N-iodosuccinimide (NIS) or iodine monochloride. Reaction optimization involves temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF or DCM), and stoichiometric monitoring via TLC/HPLC . Purity assessment requires recrystallization or column chromatography, with yields typically ranging from 50–75% depending on halogenation efficiency.

Q. How can researchers validate the purity and structural integrity of this compound?

Combine analytical techniques:

- NMR spectroscopy (¹H/¹³C, DEPT) to confirm substitution patterns and absence of byproducts.

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 329.84).

- HPLC with UV detection (λ ~260 nm) to assess purity (>95% recommended for synthetic intermediates). Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for consistency in UV/Vis or IR profiles .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Key properties include:

- Solubility : Limited in water; soluble in DMSO, DMF, or THF. Pre-dissolve in polar solvents for reactions.

- Stability : Light- and moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C.

- Reactivity : Electrophilic iodination at the 4-position enables further functionalization (e.g., Suzuki coupling). These properties dictate handling protocols (e.g., glovebox use) and reaction compatibility with air-sensitive catalysts .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Electrostatic potential maps identify electron-deficient positions (C-4 iodine as a leaving group).

- Transition state analysis predicts activation barriers for Pd-catalyzed couplings (e.g., Stille, Negishi). Compare computed bond dissociation energies (BDEs) of C–I vs. C–Cl bonds to prioritize reaction sites .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR/IR results may arise from tautomerism or solvent effects. Mitigate via:

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry applications?

Focus on iterative functionalization:

- Replace iodine with aryl/heteroaryl groups via cross-coupling to modulate steric/electronic profiles.

- Evaluate bioactivity (e.g., kinase inhibition) using enzyme assays (IC₅₀ determinations).

- Correlate substituent effects with pharmacokinetic properties (LogP, metabolic stability) via QSAR models. Prioritize derivatives with >10-fold selectivity over off-target enzymes .

Q. What experimental precautions are critical when scaling up this compound synthesis for multi-gram applications?

Address scalability challenges:

- Exothermic halogenation : Use jacketed reactors with controlled cooling.

- Iodine handling : Employ scrubbers for HI byproduct neutralization.

- Purification : Switch from column chromatography to fractional distillation or continuous-flow crystallization. Monitor for dihalogenation byproducts via inline PAT (process analytical technology) .

Methodological Notes

- Contradictory data : Replicate experiments ≥3 times with independent batches. Use statistical tools (e.g., ANOVA) to assess variability .

- Advanced characterization : Leverage hyphenated techniques (LC-MS/MS, GC-IR) for trace impurity profiling .

- Ethical reporting : Disclose synthetic yields, byproducts, and failed attempts to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.